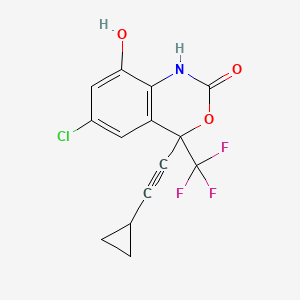

rac 8-Hydroxy Efavirenz

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043213 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-32-1 |

Source

|

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of rac-8-Hydroxy Efavirenz

This guide provides an in-depth technical analysis of the synthesis, characterization, and metabolic significance of rac-8-Hydroxy Efavirenz. It is designed for researchers in medicinal chemistry, toxicology, and bioanalysis.

Executive Summary

8-Hydroxy Efavirenz (8-OH-EFV) is the primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1][2][3] Its formation is catalyzed predominantly by the hepatic enzyme CYP2B6 .[2][4] Unlike the parent drug, 8-OH-EFV is devoid of significant antiretroviral activity but has been directly implicated in the dose-dependent neurotoxicity observed in patients, including dendritic spine loss and neuronal apoptosis.

While the clinical drug is the (S)-enantiomer, the racemic form (rac-8-Hydroxy Efavirenz) is the industry-standard reference material for bioanalytical method development (HPLC/MS-MS) and in vitro toxicity screening, primarily due to the high cost of asymmetric synthesis for a non-therapeutic metabolite.

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | rac-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

| CAS Number | 205754-32-1 (racemate); 205754-33-2 (chiral) |

| Molecular Formula | C₁₄H₉ClF₃NO₃ |

| Molecular Weight | 331.68 g/mol |

| Appearance | White to Off-white Solid |

| Solubility | DMSO, Methanol, Acetonitrile |

| Key Structural Feature | Hydroxyl group at C-8 (ortho to the carbamate nitrogen) |

Metabolic Context & Significance

Understanding the formation of 8-OH-EFV is critical for interpreting its synthesis requirements. The hydroxylation occurs at the highly deactivated aromatic ring, a reaction difficult to achieve chemically in a single step but performed efficiently by CYP2B6 in vivo.

CYP2B6 Signaling Pathway

The following diagram illustrates the biotransformation of Efavirenz.[2] Note the divergence between the minor 7-OH pathway (CYP2A6) and the major neurotoxic 8-OH pathway (CYP2B6).

Figure 1: Metabolic pathway of Efavirenz highlighting the CYP2B6-mediated formation of the neurotoxic 8-hydroxy metabolite.[2]

Synthetic Protocol: rac-8-Hydroxy Efavirenz

Direct hydroxylation of Efavirenz is chemically inefficient due to the electron-withdrawing nature of the trifluoromethyl and carbamate groups. Therefore, a de novo synthesis starting from a methoxy-substituted aniline is the standard protocol. The 8-methoxy intermediate is synthesized first, followed by demethylation.

Retrosynthetic Analysis

-

Target: 8-Hydroxy Benzoxazinone core.

-

Precursor: 2-Methoxy-4-chloroaniline.

-

Logic: The methoxy group at the ortho position of the aniline (C2) becomes the C8-oxygen in the final benzoxazine ring. The para-chloro group (C4) becomes the C6-chlorine.

Step-by-Step Methodology

Step 1: Protection (Pivaloylation)

To direct the subsequent lithiation, the amine must be protected with a bulky group.

-

Reagents: 2-Methoxy-4-chloroaniline, Pivaloyl chloride, TEA, DCM.

-

Procedure: Dissolve aniline in DCM. Add triethylamine (1.2 eq). Dropwise add pivaloyl chloride (1.1 eq) at 0°C. Stir at RT for 2h.

-

Outcome: N-(4-chloro-2-methoxyphenyl)pivalamide.

Step 2: Ortho-Lithiation & Trifluoroacetylation

This is the critical C-C bond formation step. The pivaloyl group directs lithiation to the free ortho position (C6 of the aniline).

-

Reagents: n-Butyllithium (2.2 eq), Ethyl trifluoroacetate, THF (anhydrous).

-

Procedure:

-

Cool solution of protected aniline in THF to -78°C.

-

Add n-BuLi dropwise (directs to C6 due to steric blocking of C2 by OMe).

-

Stir 1h at 0°C to form the dianion.

-

Cool back to -78°C and add Ethyl trifluoroacetate.

-

Quench with NH₄Cl.

-

-

Outcome: The trifluoroacetyl ketone intermediate.

Step 3: Nucleophilic Addition (Formation of Racemic Alcohol)

-

Reagents: Cyclopropylacetylene, n-BuLi or Grignard reagent (Cyclopropylacetylide).

-

Procedure: Generate Lithium cyclopropylacetylide in THF at -20°C. Add the ketone intermediate from Step 2.

-

Mechanism: The acetylide attacks the ketone carbonyl. Since no chiral ligand is used, a racemic tertiary alcohol is formed.

Step 4: Cyclization

-

Reagents: Phosgene (or Triphosgene/CDI), aqueous K₂CO₃, Toluene/THF.

-

Procedure: Treat the amino-alcohol intermediate with phosgene equivalents under basic conditions. This closes the ring to form the cyclic carbamate.

-

Intermediate Product: rac-8-Methoxy Efavirenz.

Step 5: Demethylation (Final Step)

-

Reagents: Boron Tribromide (BBr₃), DCM.

-

Procedure:

-

Dissolve 8-Methoxy Efavirenz in dry DCM at -78°C.

-

Add BBr₃ (1M in DCM, 3 eq).

-

Allow to warm to RT and stir for 4–6h.

-

Quench carefully with MeOH/Ice.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Final Product: rac-8-Hydroxy Efavirenz.

Synthesis Workflow Diagram

Figure 2: Synthetic route for rac-8-Hydroxy Efavirenz via the 8-methoxy intermediate.

Characterization & Validation

The following data parameters validate the identity of the synthesized material.

Nuclear Magnetic Resonance (NMR)

The key differentiator between Efavirenz and 8-OH-EFV is the aromatic region. Efavirenz has three aromatic protons; 8-OH-EFV has two.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.05 (s, 1H): NH (Carbamate proton, broad).

-

δ 10.20 (s, 1H): OH (Phenolic proton, exchangeable).

-

δ 7.15 (d, J = 2.2 Hz, 1H): H-5 (Aromatic, meta to Cl, deshielded by C=O proximity).

-

δ 6.95 (d, J = 2.2 Hz, 1H): H-7 (Aromatic, meta to Cl, ortho to OH).

-

δ 1.50-0.70 (m, 5H): Cyclopropyl protons.

-

-

Interpretation: The presence of two doublets with meta-coupling (~2.2 Hz) confirms the 1,2,3,5-tetrasubstituted ring pattern (H atoms at 5 and 7).

Mass Spectrometry (LC-MS/MS)[10][11]

-

Ionization: ESI Negative Mode (Phenolic proton is acidic).

-

Precursor Ion [M-H]⁻: m/z 330.0

-

Product Ions (MRM Transitions):

-

330.0 → 258.0: Loss of cyclopropylacetylene group.

-

330.0 → 214.0: Further fragmentation of the benzoxazine core.

-

-

Comparison: Efavirenz parent ion is m/z 314.[5]0. The +16 Da shift confirms mono-hydroxylation.

HPLC Conditions (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Retention Time: 8-OH-EFV elutes earlier than Efavirenz due to the polar hydroxyl group (approx. RRT 0.85 relative to Efavirenz).

Safety & Handling

-

Neurotoxicity: 8-Hydroxy Efavirenz is a potent neurotoxin in vitro (0.01 µM concentration induces dendritic spine loss).[3] Handle as a hazardous substance.

-

PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol.

References

-

Mutlib, A. E., et al. (1999).[6] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition. Link

-

Ward, B. A., et al. (2003).[4][6] "Cytochrome P450 2B6 is the main catalyst of efavirenz hydroxylation in human liver microsomes."[2][4][6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Correia, C. A., et al. (2015). "A Concise Flow Synthesis of Efavirenz." Angewandte Chemie International Edition. Link

-

Avery, L. B., et al. (2013). "Neuronal toxicity of efavirenz: a systematic review." Expert Opinion on Drug Safety. Link

-

Axios Research. (2024). "rac 8-Hydroxy Efavirenz Reference Standard Data Sheet." Link

Sources

- 1. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Troubleshooting & Optimization

Technical Support Center: Stabilizing rac 8-Hydroxy Efavirenz

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Addressing Instability of rac 8-Hydroxy Efavirenz in Solution

Executive Summary

Welcome to the technical support hub for rac 8-Hydroxy Efavirenz (8-OH-EFV) . While literature often cites 8-OH-EFV as being thermally stable in plasma matrices relative to other metabolites (e.g., 7-OH-EFV), researchers frequently encounter solution-state instability during stock preparation and analytical method development.

This guide addresses the discrepancy between biological stability and solution instability. The primary drivers of signal loss for this compound are oxidative conversion to reactive quinone species , non-specific adsorption (NSA) to laboratory glassware, and photolytic degradation .

Module 1: The degradation Mechanism (The "Why")

To stabilize the compound, you must understand the enemy. 8-Hydroxy Efavirenz is a phenolic metabolite. Unlike the parent drug Efavirenz, the introduction of the hydroxyl group at the C8 position creates an electron-rich aromatic system susceptible to oxidation.

Key Instability Pathways

-

Oxidative Dehydrogenation: In the presence of dissolved oxygen and light, the phenolic group can oxidize to form a reactive quinone-imine intermediate. This is the same mechanism by which 8-OH-EFV irreversibly inactivates CYP2B6 in vivo.

-

Surface Adsorption (The "Phantom" Instability): 8-OH-EFV is highly lipophilic. In aqueous-organic mixtures (e.g., <50% organic), it rapidly adsorbs to untreated glass and polypropylene, mimicking degradation.

Pathway Visualization

Figure 1: Primary instability pathways for 8-Hydroxy Efavirenz. Note that "degradation" is often confused with physical adsorption.

Module 2: Storage & Solubilization Protocols

Directive: Do not treat 8-OH-EFV like the parent Efavirenz. Use the following "Gold Standard" protocol to ensure stock integrity.

Solvent Compatibility Table

| Solvent System | Stability Rating | Application | Notes |

| DMSO (Anhydrous) | ★★★★★ (Excellent) | Primary Stock | Best for long-term storage (-80°C). Prevents oxidative stress better than MeOH. |

| Methanol (MeOH) | ★★★★☆ (Good) | Working Stock | Good solubility. Keep cold to prevent evaporation. |

| Acetonitrile (ACN) | ★★★☆☆ (Moderate) | LC Mobile Phase | Acceptable, but protic solvents (MeOH) often yield sharper peaks for phenols. |

| Water/Buffer (>50%) | ★☆☆☆☆ (Poor) | Diluent | High Risk. Causes rapid adsorption and precipitation. |

Protocol: Preparation of Stable Stock Solution (1 mg/mL)

-

Weighing: Weigh the rac 8-Hydroxy Efavirenz standard into an amber glass vial.

-

Why? Amber glass blocks UV light (200-400nm) which catalyzes phenolic oxidation.

-

-

Dissolution: Add Anhydrous DMSO to achieve 1 mg/mL. Vortex for 30 seconds.

-

Why? DMSO is aprotic and minimizes hydrogen bonding interactions that facilitate oxidation.

-

-

Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.

-

Why? Repeated freeze-thaw cycles introduce condensation (water) and oxygen, accelerating degradation.

-

-

Inert Gas Purge (Critical): Gently purge the headspace of each aliquot with Argon or Nitrogen gas before capping.

-

Why? Displaces oxygen, preventing the formation of the quinone intermediate.

-

-

Storage: Store at -80°C .

-

Why? Chemical reaction rates drop significantly at -80°C compared to -20°C.

-

Module 3: Troubleshooting & FAQs

Q1: My LC-MS peak area for 8-OH-EFV decreases over a 12-hour run. Is it degrading in the autosampler?

Diagnosis: Likely Adsorption , not chemical degradation. The Fix:

-

Check Solvent: Ensure your sample diluent contains at least 50% organic solvent (MeOH or ACN).

-

Check Vials: Switch to Silanized Glass Vials or high-recovery polypropylene vials. Standard glass has silanol groups that bind to the hydroxy group of the metabolite.

-

Temperature: Keep the autosampler at 4°C.

Q2: I see a "splitting" peak or a new peak appearing just before the main peak.

Diagnosis: This is often Atropisomerism or Racemic Separation , not degradation. The Fix:

-

Since you are using rac (racemic) 8-OH-EFV, you have a mixture of enantiomers. If you use a chiral column or even certain C18 columns with chiral modifiers, the enantiomers may separate.

-

Validation: Run a blank solvent. If the extra peak disappears, it's likely an isomer. If it persists, it's a contaminant.

Q3: The solution has turned a faint pink/yellow color.

Diagnosis: Oxidation confirmed. The Fix:

-

Phenolic oxidation products (quinones) are highly colored (chromophores).

-

Immediate Action: Discard the stock. Prepare fresh stock using the Inert Gas Purge method described in Module 2.

-

Preventative: Add 0.1% Ascorbic Acid to your working standard solutions (if compatible with your assay) to act as a sacrificial antioxidant.

Module 4: Validation Workflow (Decision Tree)

Use this flowchart to diagnose "instability" in your current setup.

Figure 2: Troubleshooting logic for diagnosing 8-OH-EFV signal loss.

References

-

Mutlib, A. E., et al. (1999). "Epoxidation of the alkene moiety of efavirenz... and subsequent metabolism." Drug Metabolism and Disposition. (Establishes the metabolic instability and oxidative pathways).

-

Bordin-Andriguetti, N., et al. (2021).[1] "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences. (Key paper differentiating between thermal stability in plasma vs. solution instability).

-

Bumpus, N. N., et al. (2010). "Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms."[2] Molecular Pharmacology. (Describes the reactive intermediate formation).

-

BenchChem. "Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide." (Provides solubility data: Soluble in DMSO, Methanol, Acetonitrile).

Sources

Technical Support Center: Method Refinement for High-Throughput 8-Hydroxy Efavirenz Screening

Welcome to the technical support center for the analytical challenges in the quantification of efavirenz and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly the co-elution of 8-Hydroxyefavirenz with other metabolites during chromatographic analysis.

Section 1: Assay Principles & Core Concepts

The primary metabolic pathway of efavirenz (EFV) in humans is hydroxylation at the 8-position to form 8-hydroxyefavirenz (8-OH-EFV). This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2B6, which is known for its significant genetic polymorphism.[1][2][3] This variability can lead to substantial differences in drug exposure and response, making the study of 8-OH-EFV formation a critical step in drug development and clinical pharmacology.[4]

High-throughput screening (HTS) for modulators of this pathway typically employs two main strategies: indirect fluorescence-based assays for rapid primary screening and direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and detailed quantitative analysis.

Efavirenz Metabolism Overview

The metabolic conversion of efavirenz is a multi-step process. Understanding this pathway is crucial for designing relevant assays and interpreting results correctly.

Caption: Metabolic pathway of Efavirenz to 8-Hydroxyefavirenz and its subsequent glucuronidation.

General HTS Workflow

A typical HTS workflow involves several automated stages, from library preparation to data analysis. Each step is a potential source of variability that must be controlled.

Caption: A generalized workflow for high-throughput screening (HTS) campaigns.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during HTS for 8-OH-EFV formation, categorized by the analytical method.

Fluorescence-Based Assays

These assays typically use a fluorogenic probe, such as 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), which is metabolized by CYP2B6 to a fluorescent product.[5][6][7] They are fast and cost-effective for screening large libraries.[8]

Q1: My assay window (Signal-to-Background ratio) is low, and the Z'-factor is poor (<0.5). What are the likely causes?

A1: A poor assay window is one of the most common issues in HTS and can stem from several factors.[9] Systematically investigating the following is key:

-

Enzyme Activity:

-

Cause: The recombinant CYP2B6 enzyme may have low activity due to improper storage, repeated freeze-thaw cycles, or lot-to-lot variability. Enzyme solutions, especially diluted ones, should not be stored frozen as this significantly reduces activity.[10]

-

Solution: Always use fresh enzyme dilutions. Qualify each new lot of enzyme by running a standard activity assay with a known inhibitor and substrate. Ensure the NADPH regenerating system is fresh and active.

-

-

Substrate/Cofactor Concentration:

-

Cause: Sub-optimal concentrations of the fluorogenic substrate or NADPH can limit the reaction rate.

-

Solution: Titrate both the substrate and NADPH to determine the optimal concentrations that yield the best assay window without causing substrate inhibition. For inhibition assays, the substrate concentration should ideally be at or near its Michaelis-Menten constant (Km).

-

-

Incubation Time & Temperature:

-

Cause: The incubation time may be too short for sufficient product to form, or the temperature may be sub-optimal (typically 37°C).

-

Solution: Run a time-course experiment to ensure the reaction is in the linear range. Avoid extended incubation times that can lead to enzyme instability or substrate depletion.

-

-

Compound Interference:

-

Cause: Test compounds can interfere with the assay through autofluorescence or by quenching the signal.

-

Solution: Pre-screen your compound library in the absence of the enzyme system (buffer and substrate only) to identify and flag autofluorescent compounds. This is a critical step to avoid false positives.

-

Q2: I'm observing high well-to-well variability (%CV > 15%) across my plate, especially in the controls.

A2: High variability invalidates results and is often due to technical execution.[11]

-

Cause: Inaccurate or inconsistent liquid handling, improper mixing of reagents, or environmental factors like temperature gradients across the incubator or "edge effects" on the microplate.

-

Solution:

-

Pipetting: Use calibrated, automated liquid handlers for dispensing. Ensure pipette tips are properly seated and not introducing air bubbles.[12]

-

Mixing: Prepare a master mix of reagents whenever possible to ensure homogeneity.[12] After adding reagents to the plate, a brief, gentle centrifugation can ensure all liquid is at the bottom of the well.

-

Edge Effects: Avoid using the outer wells of the microplate for samples and controls, as they are most susceptible to evaporation and temperature fluctuations. Fill these wells with buffer or water instead.

-

-

LC-MS/MS Assays

LC-MS/MS provides direct quantification of 8-OH-EFV and is the gold standard for confirmatory assays and detailed kinetic studies.[13][14][15]

Q1: I cannot resolve 8-hydroxyefavirenz from 7-hydroxyefavirenz. Why is this a problem, and how can I fix it?

A1: This is a critical issue because 7-hydroxyefavirenz and 8-hydroxyefavirenz are isomers and can have identical parent and fragment ions in the mass spectrometer.[16] Relying solely on mass-to-charge ratios (m/z) without chromatographic separation will lead to inaccurate quantification.[16]

-

Cause: The HPLC method lacks the necessary resolving power. This could be due to the column chemistry, mobile phase composition, or gradient profile.

-

Solution:

-

Column Selection: A high-quality C18 column is typically effective.[3][17] If co-elution persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) to introduce alternative separation mechanisms.

-

Mobile Phase Optimization: Adjust the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A shallow, extended gradient elution profile often provides better resolution for closely eluting isomers than a rapid isocratic one.

-

Flow Rate: Reducing the flow rate can sometimes improve peak separation.

-

-

Q2: My results are inconsistent, and I suspect matrix effects are the cause. How can I diagnose and mitigate this?

A2: Matrix effects (ion suppression or enhancement) from components in the biological matrix (e.g., microsomes, plasma) can severely impact accuracy and reproducibility.

-

Cause: Co-eluting endogenous molecules from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source.

-

Solution:

-

Sample Preparation: A simple protein precipitation with acetonitrile or methanol is a common first step.[14] If matrix effects persist, a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will provide a cleaner sample.

-

Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for 8-OH-EFV. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.

-

Chromatography: Adjust the HPLC gradient to move the analyte peak away from regions of high matrix interference, which often occur at the beginning of the run.

-

-

Caption: A logic tree for troubleshooting common HTS assay problems.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the essential quality control (QC) parameters I must include in every HTS plate?

A1: Every assay plate must be self-validating. Include the following controls:

-

Negative Control (0% Inhibition): Contains the enzyme, substrate, and cofactors in vehicle (e.g., DMSO). This defines the high signal.

-

Positive Control (100% Inhibition): Contains the enzyme, substrate, cofactors, and a known, potent inhibitor of CYP2B6 at a concentration that gives maximal inhibition. This defines the low signal.

-

Blank: Contains buffer and substrate but no enzyme, to measure background signal.

-

Z'-Factor: Calculated from the mean and standard deviation of your positive and negative controls. A Z' > 0.5 is considered excellent for HTS.[18]

Q2: Can I use human liver microsomes (HLM) instead of recombinant CYP2B6 for my primary screen?

A2: While HLM provides a more physiologically relevant system containing a full complement of metabolizing enzymes, it is generally not recommended for primary HTS.

-

Rationale: Efavirenz is metabolized by multiple CYPs, although CYP2B6 is dominant.[2][13] Using HLM can make it difficult to attribute inhibitory effects to a specific enzyme. Recombinant CYP2B6 provides a clean, specific system ideal for identifying direct modulators of this target. HLM is better suited for later-stage secondary assays to assess metabolic stability and potential off-target effects.[19]

Q3: Efavirenz itself is known to be an inhibitor and inducer of CYP enzymes. How does this affect assay design?

A3: Efavirenz is a complex drug that acts as a substrate, inhibitor, and inducer of CYP2B6 and other CYPs.[20][21] When screening for other compounds that modulate 8-OH-EFV formation, you are essentially running a competitive inhibition assay. If you are investigating efavirenz's own inhibitory properties (e.g., time-dependent inhibition), a pre-incubation step of the enzyme with efavirenz and NADPH is required before adding the substrate.[20] This distinguishes mechanism-based inactivation from simple reversible inhibition.

Section 4: Key Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for CYP2B6 Inhibition

This protocol outlines a standard 384-well plate assay for screening compound libraries for inhibition of CYP2B6 activity using 7-EFC as a substrate.

| Parameter | Recommended Condition | Rationale |

| Enzyme | Recombinant Human CYP2B6 + Reductase | Provides a specific and clean system for the target. |

| Substrate | 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) | A well-validated fluorogenic substrate for CYP2B6.[6][7] |

| Cofactor | NADPH Regenerating System (e.g., G6P, G6PDH) | Ensures a constant supply of NADPH during the reaction. |

| Plate Format | 384-well, black, flat bottom | Black plates minimize background fluorescence and crosstalk. |

| Incubation | 30 minutes at 37°C | Balances sufficient product formation with enzyme stability. |

| Detection | Fluorescence Plate Reader (Ex: ~409 nm, Em: ~530 nm) | Standard wavelengths for the 7-HFC product. |

Step-by-Step Methodology:

-

Add 50 nL of test compounds (dissolved in DMSO) and controls to appropriate wells.

-

Prepare a master mix of reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant CYP2B6, and the NADPH regenerating system.

-

Dispense 15 µL of the enzyme master mix into each well.

-

Pre-incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.

-

Initiate the reaction by adding 5 µL of 7-EFC substrate solution.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction by adding 10 µL of a stop solution (e.g., 0.1 M Tris base in acetonitrile).

-

Read the fluorescence on a compatible plate reader.

Protocol 2: LC-MS/MS Quantification of 8-Hydroxy Efavirenz

This protocol provides a starting point for a robust method to confirm and quantify 8-OH-EFV from in vitro incubations.

| Parameter | Recommended Condition | Rationale |

| Sample Prep | Protein Precipitation (3:1 Acetonitrile with 0.1% Formic Acid) | A fast and effective method to remove most proteins. |

| Column | C18, 2.1 x 50 mm, <3 µm particle size | Standard for reversed-phase separation of drug metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for eluting small molecules. |

| Detection | Triple Quadrupole MS in MRM mode | Highly sensitive and selective for quantification. |

Mass Spectrometry MRM Transitions (Positive Ion Mode)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

| Efavirenz | 314 | 244 | [17] |

| 8-Hydroxyefavirenz | 330 | 258 | [17] |

| Internal Standard (e.g., Ritonavir) | 721 | 296 | [17] |

Step-by-Step Methodology:

-

Terminate the enzymatic reaction with 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or HPLC vials.

-

Evaporate the solvent to dryness under nitrogen if concentration is needed.

-

Reconstitute the residue in a small volume of the initial mobile phase (e.g., 95% A, 5% B).

-

Inject onto the LC-MS/MS system.

References

-

Donato, M. T., et al. (2007). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 35(5), 669-676. [Link]

-

Cohen, L. H., et al. (2003). High-throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates. Drug Metabolism and Disposition, 31(8), 1005-1013. [Link]

-

DeLozier, T. C., et al. (2012). A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6. Journal of Visualized Experiments, (65), e4035. [Link]

-

Donato, M. T., et al. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition. [Link]

-

BioIVT. Fluorescence CYP Inhibition Assays. BioIVT Website. [Link]

-

Shou, M., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 46(11), 1627-1636. [Link]

-

Desta, Z., et al. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 37(12), 2233-2244. [Link]

-

Desta, Z., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes. Drug Metabolism and Pharmacokinetics, 28(4), 315-325. [Link]

-

Habtewold, A., et al. (2016). CYP2B6 Genotype-Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 100(1), 81-91. [Link]

-

Desta, Z., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726-733. [Link]

-

Joseph, J., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. [Link]

-

Technology Networks. (2025). High-Throughput Screening. Technology Networks Website. [Link]

-

Vovk, M. A., et al. (2013). Challenges in Secondary Analysis of High Throughput Screening Data. Conference proceedings : ... IEEE International Conference on Bioinformatics & Biomedicine, 2013, 222-227. [Link]

-

ResearchGate. (2011). Proposed MS-MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). ResearchGate. [Link]

-

Cho, H. Y., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC-MS-MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Therapeutic Drug Monitoring, 33(4), 465-471. [Link]

-

Guedes, J., et al. (2020). Analytical detection of efavirenz and 8-hydroxy efavirenz in incubation... ResearchGate. [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100650. [Link]

-

PreScouter. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. PreScouter Website. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Website. [Link]

-

ResearchGate. (2014). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]

-

Al-Kassmy, J., & El-Kafrawy, P. (2023). Efavirenz: History, Development and Future. Molecules, 28(1), 389. [Link]

-

Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

-

Evotec. (2025). Unlocking High-Throughput Screening Strategies. Evotec Website. [Link]

-

Taylor & Francis. (2022). High-throughput screening – Knowledge and References. Taylor & Francis Website. [Link]

Sources

- 1. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. High-throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CYP2B6 Genotype‐Dependent Inhibition of CYP1A2 and Induction of CYP2A6 by the Antiretroviral Drug Efavirenz in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Neurotoxic Mechanisms of Efavirenz vs. 8-Hydroxy Efavirenz

[1][2]

Executive Summary

The Bottom Line: While Efavirenz (EFV) has long been associated with neuropsychiatric adverse events (NPAEs), recent data identifies its primary metabolite, 8-Hydroxy Efavirenz (8-OH-EFV) , as a distinct and more potent neurotoxin.[1][2][3][4][5][6]

Unlike the parent drug, which primarily disrupts mitochondrial bioenergetics at micromolar concentrations, 8-OH-EFV induces dendritic spine loss at nanomolar concentrations via a specific calcium-dependent mechanism. This guide delineates the divergent toxicity profiles of these two compounds to assist researchers in distinguishing between parent-drug effects and metabolite-driven neurodegeneration.

Pharmacokinetic & Metabolic Context

To understand the neurotoxicity, one must first understand the metabolic conversion, which is governed by the highly polymorphic CYP2B6 enzyme.[7]

-

Parent: Efavirenz (EFV) crosses the Blood-Brain Barrier (BBB) freely.

-

Metabolite: 8-OH-EFV is generated in the liver (and locally in the brain by astrocytes/microglia) via CYP2B6.

-

The Genotype Paradox:

-

Slow Metabolizers (CYP2B6*6, *18): Accumulate high plasma EFV. Traditionally linked to acute CNS symptoms (dizziness, vivid dreams).

-

Extensive Metabolizers:[6][8] Rapidly convert EFV to 8-OH-EFV. While plasma EFV is lower, these individuals may be exposed to higher spikes of the potent neurotoxic metabolite.

-

Visualization: Metabolic Pathway & Genetic Impact

The following diagram illustrates the conversion of EFV to 8-OH-EFV and the influence of CYP2B6 polymorphisms.[5][9]

Figure 1: CYP2B6-mediated metabolism of Efavirenz. Polymorphisms dictate the ratio of neurotoxic parent drug vs. neurotoxic metabolite.

Comparative Neurotoxicity Profile

The distinction between EFV and 8-OH-EFV is not just potency, but mechanism . 8-OH-EFV is approximately 10-100x more potent in inducing synaptic damage.

Data Summary: Toxic Thresholds

| Feature | Efavirenz (Parent) | 8-Hydroxy Efavirenz (Metabolite) |

| Toxic Concentration (Neurons) | > 100 nM - 10 µM | 10 nM (Nanomolar range) |

| Primary Target | Mitochondria (Complex I inhibition) | Dendritic Spines (Synaptoxicity) |

| Mechanism | Bioenergetic failure (ATP depletion) | Calcium ( |

| Reversibility | Often reversible upon washout | Structural damage (spine loss) is persistent |

| CSF Concentration | ~13-40 nM (Free fraction) | ~3-10 nM (Overlaps with toxic threshold) |

Key Insight: The concentration of 8-OH-EFV found in the Cerebrospinal Fluid (CSF) of patients is sufficient to cause dendritic spine loss in vitro, whereas EFV often requires supratherapeutic levels to achieve the same degree of structural damage.

Mechanistic Deep Dive: The "Calcium Bomb"

While EFV acts as a general mitochondrial toxin, 8-OH-EFV acts as a specific signaling disruptor.

-

The Trigger: 8-OH-EFV triggers an immediate influx of intracellular calcium (

). -

The Channel: This influx is blocked by Nimodipine , identifying L-type Voltage-Operated Calcium Channels (VOCCs) as the entry point.

-

The Executioner: High calcium activates Calpain , a protease that degrades cytoskeletal proteins (MAP2, spectrin).

-

The Result: Collapse of the actin cytoskeleton leads to the retraction and loss of dendritic spines, the physical sites of memory storage.

Visualization: 8-OH-EFV Toxicity Pathway

Figure 2: The specific signaling cascade of 8-OH-EFV induced neurotoxicity, highlighting the central role of Calcium and Calpain.

Experimental Protocols (Self-Validating)

To replicate these findings or test neuroprotective agents, use the following standardized protocol. This workflow is designed to distinguish between general cytotoxicity (cell death) and specific synaptoxicity (spine loss).

Protocol A: Primary Hippocampal Neuron Culture & Treatment[11]

-

Source: E18 Rat Hippocampi.

-

Culture Medium: Neurobasal + B27 supplement (Serum-free to prevent glia overgrowth).

-

Maturation: Cells must be cultured to DIV 16-21 (Days In Vitro). Why? Dendritic spines are not fully mature and morphologically distinct before DIV 14.

Step-by-Step Treatment:

-

Preparation: Dissolve EFV and synthesized 8-OH-EFV in DMSO.

-

Dosing:

-

Duration: Incubate for 24 hours.

Protocol B: DiOlistic Labeling for Spine Density (The Gold Standard)

Standard immunofluorescence (e.g., MAP2) shows dendrites but often fails to resolve individual spine morphology. DiOlistic labeling or GFP-transfection is required.

-

Labeling: Transfect neurons with pEGFP-N1 (Green Fluorescent Protein) or use DiI gene gun "bullets" (DiOlistic).

-

Imaging: Confocal microscopy (60x or 100x oil immersion). Z-stacks are mandatory (0.2 µm step size).

-

Quantification:

-

Select secondary or tertiary dendrites (apical).

-

Count spines per 10 µm of dendritic length.

-

Validation Check: 8-OH-EFV (10 nM) should reduce spine density by ~30-40% compared to control.

-

Protocol C: Calcium Imaging (Mechanism Validation)

-

Load neurons with Fura-2 AM (ratiometric calcium dye) for 30 mins.

-

Establish baseline fluorescence (340/380 nm excitation ratio).

-

Perfusion: Apply 8-OH-EFV (100 nM).[3]

-

Expected Result: Immediate, sustained rise in intracellular

. -

Control: Pre-treat with Nimodipine (10 µM) . If the

spike is blunted, the mechanism is confirmed as L-type channel mediated.

Clinical Implications for Drug Development

When developing next-generation NNRTIs or assessing EFV toxicity, researchers must consider the Metabolite-to-Parent Ratio .

-

Biomarker Relevance: Plasma EFV levels predict acute CNS side effects (dizziness), but plasma/CSF 8-OH-EFV levels are better predictors of delayed neurocognitive impairment and depression.

-

Screening: New NNRTI candidates should be screened for metabolites that interact with L-type calcium channels, not just for parent drug mitochondrial toxicity.

-

Therapeutic Interventions: Calcium channel blockers (CCBs) or antioxidants may offer neuroprotection in patients with the "Extensive Metabolizer" genotype who have high 8-OH-EFV loads.

References

-

Tovar-y-Romo, L. B., et al. (2012). Dendritic spine injury induced by the 8-hydroxy metabolite of efavirenz.[10][2][4] Journal of Pharmacology and Experimental Therapeutics, 343(3), 696-703.[10]

-

Jin, J., et al. (2014). 8-hydroxy-efavirenz, a metabolite of the HIV antiretroviral drug efavirenz, induces neuronal cell death. Journal of Neuroimmune Pharmacology, 9(2), 204-212.

-

Brandmann, M., et al. (2012). Efavirenz induced mitochondrial toxicity in neurons. Journal of Neurovirology, 18, 1-10.

-

Bumpus, N. N., et al. (2011).

-

Avery, L. B., et al. (2013). Quantitation of efavirenz and 8-hydroxyefavirenz in human cerebrospinal fluid by liquid chromatography-mass spectrometry.

Sources

- 1. Dendritic spine injury induced by the 8-hydroxy metabolite of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz - pdf attached [natap.org]

- 3. Dendritic Spine Injury Induced by the 8-Hydroxy Metabolite of Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacogenetic markers of CYP2B6 associated with efavirenz plasma concentrations in HIV-1 infected Thai adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal toxicity of efavirenz: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiretroviral drugs from multiple classes induce loss of excitatory synapses between hippocampal neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.